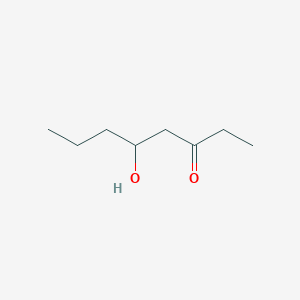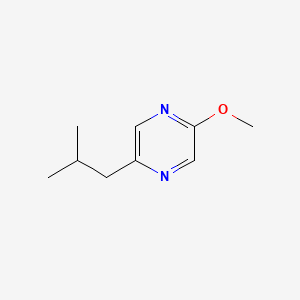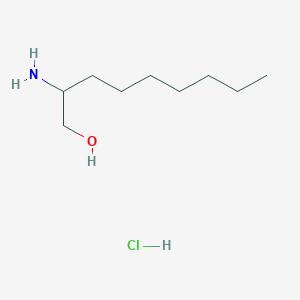
2-Aminononan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminononan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonane chain. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminononan-1-ol;hydrochloride typically involves the nucleophilic substitution of a halogenated nonane with ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Halogenation: Nonane is halogenated to form a halogenated nonane.
Nucleophilic Substitution: The halogenated nonane reacts with ammonia or an amine to form 2-Aminononan-1-ol.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminononan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of nonanone or nonanal.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amino alcohols.
Applications De Recherche Scientifique
2-Aminononan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Aminononan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Aminononan-2-ol
- 2-Aminooctan-1-ol
- 3-Aminononan-1-ol
Uniqueness
2-Aminononan-1-ol;hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its dual functional groups (amino and hydroxyl) provide versatility in research and industrial applications.
Propriétés
Numéro CAS |
33833-40-8 |
|---|---|
Formule moléculaire |
C9H22ClNO |
Poids moléculaire |
195.73 g/mol |
Nom IUPAC |
2-aminononan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-2-3-4-5-6-7-9(10)8-11;/h9,11H,2-8,10H2,1H3;1H |
Clé InChI |
DXIYMINOPCWKTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



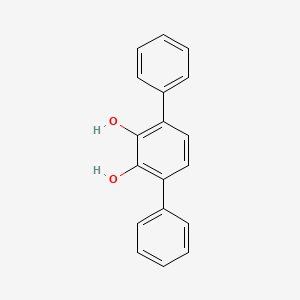
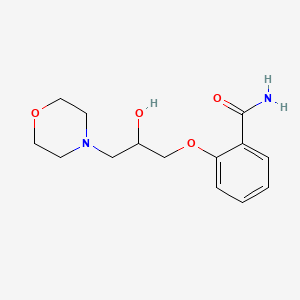
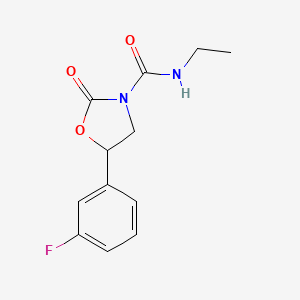
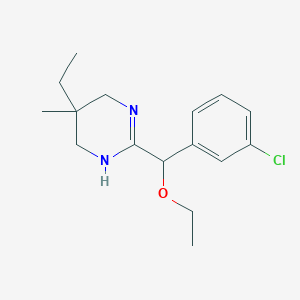
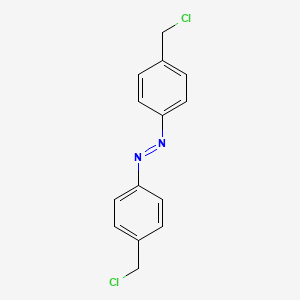
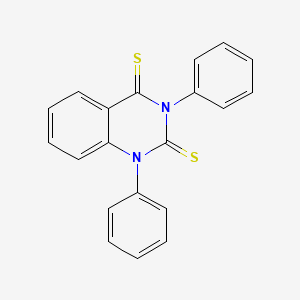
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
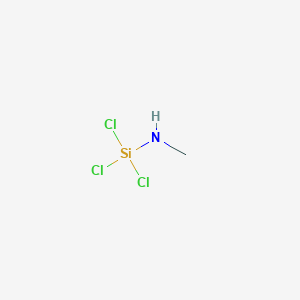

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)

